molecular formula C13H19NO2 B4737902 N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide

N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide

Cat. No. B4737902
M. Wt: 221.29 g/mol
InChI Key: IWVMLIGJOLFVTK-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention due to its high potency and potential for abuse. It is a derivative of fentanyl, a powerful opioid that is commonly used in medical settings for pain management. Methoxyacetylfentanyl has been found in illicit drug markets and has been associated with overdose deaths.

Mechanism of Action

Methoxyacetylfentanyl is a potent opioid agonist that binds to mu-opioid receptors in the brain and spinal cord. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in pain relief and feelings of euphoria. Methoxyacetylfentanyl has a higher binding affinity for mu-opioid receptors than fentanyl, which contributes to its increased potency.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects that are similar to other opioids. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Methoxyacetylfentanyl has a shorter duration of action than fentanyl, which may increase the risk of overdose.

Advantages and Limitations for Lab Experiments

Methoxyacetylfentanyl has several advantages for use in lab experiments. Its high potency allows for the use of smaller quantities, which can reduce costs and minimize the risk of exposure. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl has a well-defined mechanism of action, which can facilitate the study of opioid receptors and pain pathways. However, the potential for harm and abuse must be carefully considered when working with N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl.

Future Directions

There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl. One area of interest is the development of new opioid receptor ligands that can produce analgesia without the risk of addiction or overdose. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl, as well as its effects on different populations such as pregnant women and individuals with opioid use disorder. Finally, efforts should be made to reduce the availability and use of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl in illicit drug markets.
Conclusion:
Methoxyacetylfentanyl is a synthetic opioid that has gained attention due to its high potency and potential for abuse. Its synthesis requires specialized equipment and expertise, and its use in scientific research has provided insights into the pharmacological properties of opioids. Methoxyacetylfentanyl produces a range of biochemical and physiological effects that are similar to other opioids, and its high potency has advantages and limitations for lab experiments. Future research should focus on the development of safer and more effective analgesics, as well as efforts to reduce the availability and use of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl in illicit drug markets.

Scientific Research Applications

Methoxyacetylfentanyl has been used in scientific research to better understand the pharmacological properties of opioids. Studies have investigated the binding affinity of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl to opioid receptors and its effects on pain perception. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl has been used as a reference standard for the identification and quantification of the drug in biological samples.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)13(15)14-10(3)11-5-7-12(16-4)8-6-11/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVMLIGJOLFVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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